
1,3,5-Cyclohexanetriol
Overview
Description
1,3,5-Cyclohexanetriol (C₆H₁₂O₃, MW 132.16 g/mol) is a symmetric polyol with hydroxyl groups at the 1, 3, and 5 positions of a cyclohexane ring. It is also known as phloroglucitol and exists in multiple stereoisomeric forms, notably the all-cis isomer (1α,3α,5α) with CAS 50409-12-6 and the mixture of cis- and trans-isomers under CAS 2041-15-8 . This compound is a colorless, crystalline solid with a sweet taste, soluble in water, ethanol, and methanol . Key applications include its use as a food additive, sweetener, and initiator in synthesizing polycaprolactone polyols for polymer industries .
Mechanism of Action
Target of Action
Cyclohexane-1,3,5-triol, also known as Phloroglucinol , is an organic compound that is used in the synthesis of pharmaceuticals and explosives
Mode of Action
Related compounds in the triketone class of herbicides inhibit the enzyme p-hydroxyphenylpyruvatedioxygenase (hppd) present in plants
Biochemical Pathways
The inhibition of hppd by related compounds affects the tyrosine catabolism pathway in plants . This could potentially lead to downstream effects such as the disruption of plant growth and development.
Pharmacokinetics
Its solubility in water and other solvents suggests that it may have good bioavailability
Result of Action
The related compound phloroglucinol is known to be used in the synthesis of pharmaceuticals and explosives , suggesting that Cyclohexane-1,3,5-triol may have similar applications.
Biological Activity
1,3,5-Cyclohexanetriol is a cyclic compound with three hydroxyl groups positioned at the 1, 3, and 5 carbon atoms of the cyclohexane ring. Its unique structure allows it to participate in various biological activities, making it a subject of interest in medicinal chemistry and biochemistry. This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.
This compound can be synthesized from cyclohexane derivatives through several chemical reactions. The presence of hydroxyl groups contributes to its solubility and reactivity in biological systems. The compound's structure can be represented as follows:
Biological Activity Overview
- Antitumor Activity : Research has indicated that this compound and its derivatives exhibit significant antitumor properties. For instance, studies have shown that certain derivatives of this compound can induce apoptosis in cancer cells at low concentrations. The cytotoxicity was observed in various cancer cell lines including bladder (MBT2 and T24) and cervical cancer (HeLa) cells .
- Enzymatic Activity : The compound has been utilized as a precursor in synthesizing analogs of vitamin D3, which are known for their roles in calcium metabolism and cellular differentiation. These analogs have shown potential in regulating cell proliferation and differentiation without the adverse calcemic effects associated with natural vitamin D .
- Metal Chelation : this compound derivatives have been studied for their ability to chelate metal ions such as iron(II), which is crucial for their antitumor activity. This chelation mechanism enhances the selectivity towards tumor cells while reducing toxicity to normal cells .
Case Study 1: Anticancer Efficacy
A study investigated the effects of a specific derivative of this compound on human breast cancer cells (SUM149). The derivative was found to induce apoptosis with an IC50 value of approximately 4.3 µM, demonstrating its potential as an effective anticancer agent .
Case Study 2: Synthesis of Vitamin D Analogues
Another research focused on synthesizing vitamin D analogs using this compound as a starting material. These analogs were designed to maximize biological activity while minimizing side effects associated with traditional vitamin D compounds. The study highlighted the importance of modifying the cyclohexane framework to enhance selectivity for target tissues .
Table 1: Biological Activities of this compound Derivatives
Compound Name | Activity Type | IC50 (µM) | Target Cells |
---|---|---|---|
Tachpyr | Antitumor | 2.2 | Bladder Cancer |
Vitamin D Analogs | Differentiation | Varies | Breast Cancer |
Iron Chelator | Cytotoxicity | 30.5 | Normal Cells |
Table 2: Synthetic Pathways Involving this compound
Synthetic Method | Description | Yield (%) |
---|---|---|
Curtius Rearrangement | Conversion to desired products | Variable |
Desymmetrization | Catalyzed reaction for A-ring precursors | High |
Scientific Research Applications
Biomedicine
1,3,5-Cyclohexanetriol has shown potential in biomedical applications primarily due to its role in forming coordination complexes with metal ions. These complexes can be utilized for:
- Antioxidant Activities : Research indicates that fullerenol derivatives of this compound exhibit significant antioxidant properties, which can protect cells from oxidative stress by scavenging free radicals .
- Metal Ion Removal : The compound has been studied for its ability to form complexes that facilitate the removal of heavy metals from contaminated water. This application is crucial in environmental remediation efforts .
- Drug Delivery Systems : Its structural properties allow it to act as a carrier for drug molecules, enhancing their solubility and bioavailability .
Analytical Chemistry
In analytical chemistry, this compound plays a pivotal role in the development of novel detection methods:
- Gas-Liquid Microextraction (GLME) : This technique utilizes this compound for the extraction and analysis of volatile compounds in food flavor and fragrance detection. The compound aids in improving the sensitivity and selectivity of the analysis .
- Sensing Applications : The compound has been incorporated into luminescent metal assemblies for optical sensing applications. It can bind to various analytes, enhancing detection capabilities for low-concentration substances like bisphenol A (BPA) .
Materials Science
The unique chemical structure of this compound makes it valuable in materials science:
- Nanocomposites : The compound has been used to synthesize nanocomposites with enhanced properties through coordination with metal ions. These materials exhibit improved mechanical and thermal stability .
- Polymer Chemistry : It serves as a building block for synthesizing various polymers and copolymers that have applications in coatings and adhesives due to their enhanced adhesion properties .
Case Study 1: Antioxidant Properties
A study demonstrated that fullerenol/Fe³⁺ microcapsules synthesized using this compound exhibited effective antioxidant activities. These microcapsules showed good biocompatibility and were able to scavenge hydroxyl radicals effectively .
Case Study 2: Environmental Remediation
Research highlighted the ability of this compound-based complexes to remove lead ions from water. By forming stable complexes with Pb²⁺ ions, these compounds can significantly reduce metal ion concentrations in contaminated environments .
Case Study 3: Drug Delivery
Investigations into drug delivery systems revealed that this compound enhances the solubility of poorly soluble drugs. Its ability to form hydrogen bonds with drug molecules improves their delivery efficiency in biological systems .
Chemical Reactions Analysis
Synthetic Routes and Ring-Closure Reactions
1,3,5-Cyclohexanetriol derivatives are often synthesized via carbocyclic ring-closure reactions. For example:
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Mercury(II)-Catalyzed Cyclization : A 5-enopyranoside derivative undergoes mercury(II)-catalyzed ring closure to form a cyclohexanetriol intermediate. This method is critical for constructing the carbocyclic core with precise stereochemistry .
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Stereoselective Reduction : Ketone intermediates (e.g., 2,4,5/3-benzoyloxy-cyclohexanone) are reduced using NaBH(OAc)₃ to yield stereochemically defined cyclohexanetriols. This step ensures high selectivity for axial or equatorial hydroxyl configurations .
Esterification and Etherification
The hydroxyl groups participate in ester and ether formation, enhancing solubility or enabling further functionalization:
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Benzoylation : Hydroxyl groups react with benzoyl chloride under basic conditions to form esters, improving stability for subsequent reactions .
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Benzylation : Benzyl ethers are synthesized to protect hydroxyl groups during multi-step syntheses, as seen in the preparation of pseudo-disaccharides .
Derivatization | Reagents | Application |
---|---|---|
Benzoylation | Benzoyl chloride, base | Stabilization of intermediates |
Benzylation | Benzyl bromide, base | Hydroxyl protection for glycosylation |
Oxidation Reactions
Selective oxidation of hydroxyl groups is feasible but less common due to the compound’s stability:
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Metal-Chelation-Enhanced Oxidation : Iron(II) chelation by cyclohexanetriol derivatives can promote site-specific oxidation, though this is primarily explored in biological contexts .
Complexation and Supramolecular Chemistry
The hydroxyl arrangement enables metal chelation and supramolecular interactions:
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Iron(II) Chelation : Derivatives form stable complexes with Fe²⁺, enhancing their antitumor activity by generating reactive oxygen species (ROS) .
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Host-Guest Complexes : The compound’s structure allows it to act as a host for small organic molecules, useful in drug delivery systems .
Complex Type | Partners | Biological/Industrial Relevance |
---|---|---|
Metal-chelate | Fe²⁺, Cu²⁺ | Antitumor activity via ROS generation |
Supramolecular | APIs, organic guests | Solubility enhancement for pharmaceuticals |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1,3,5-cyclohexanetriol, and what are their respective yields and purity profiles?
- Methodological Answer : The synthesis of this compound typically involves catalytic hydrogenation of phloroglucinol (1,3,5-trihydroxybenzene) under controlled pressure and temperature. A reported method uses palladium on carbon (Pd/C) in ethanol, achieving yields of 70–85% with >95% purity after recrystallization . Alternative routes include stereoselective epoxide ring-opening reactions, though these require chiral catalysts and may introduce isomer impurities. Researchers should validate purity via HPLC or GC-MS and compare yields under varying catalyst loadings (e.g., 1–5% Pd/C) to optimize scalability .
Q. What spectroscopic methods are most effective for characterizing this compound, and how can researchers differentiate it from its isomers?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation. The symmetric all-cis configuration of this compound produces distinct -NMR signals (e.g., a singlet for equivalent hydroxyl protons at δ 4.5–5.0 ppm) and -NMR peaks corresponding to three equivalent carbons bearing hydroxyl groups. To distinguish it from asymmetric isomers (e.g., 1,2,4-cyclohexanetriol), use 2D NMR techniques (COSY, HSQC) to map coupling patterns and confirm spatial proximity of hydroxyl groups . Infrared (IR) spectroscopy can further verify hydroxyl stretching vibrations (3200–3400 cm) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : While specific safety data for this compound is limited, analogous polyols (e.g., cyclohexanol) require nitrile gloves, lab coats, and chemical goggles to prevent skin/eye contact. Work in a fume hood to minimize inhalation risks. For spills, use inert absorbents (e.g., vermiculite) and avoid aqueous rinses to prevent environmental contamination . Store the compound in airtight containers under inert gas (N) to mitigate oxidation .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its reactivity in forming orthoester derivatives, and what experimental approaches can validate these effects?
- Methodological Answer : The all-cis configuration enables this compound to act as a tridentate ligand, facilitating orthoester formation via acid-catalyzed reactions with ketones or aldehydes. To study stereochemical effects, conduct comparative reactions with asymmetric isomers (e.g., 1,2,4-cyclohexanetriol) under identical conditions (e.g., HCl catalyst in anhydrous ethanol). Monitor reaction progress via -NMR for characteristic orthoester proton signals (δ 1.2–1.5 ppm) and quantify yields using gravimetric analysis. Computational modeling (DFT) can further predict transition-state energetics and regioselectivity .
Q. What strategies can resolve contradictions in reported catalytic efficiencies for this compound-based polymerization reactions?
- Methodological Answer : Discrepancies in catalytic efficiency (e.g., stannous octoate vs. zinc-based catalysts) often arise from differences in reaction conditions (moisture levels, monomer ratios) or initiator purity. To address this:
- Standardize reaction parameters (e.g., 120°C, 24 hrs under N) and use Karl Fischer titration to ensure <50 ppm moisture in reactants.
- Compare molecular weight distributions (GPC) and end-group fidelity (MALDI-TOF) across catalysts.
- Cross-reference with kinetic studies (e.g., Arrhenius plots) to isolate catalyst-specific activation energies .
Q. How can researchers design experiments to assess the environmental impact of this compound degradation byproducts?
- Methodological Answer : Simulate aerobic/anaerobic degradation in soil microcosms spiked with -labeled this compound. Monitor mineralization rates via scintillation counting and identify metabolites using LC-HRMS. Compare bacterial diversity (16S rRNA sequencing) in contaminated vs. control samples to evaluate ecotoxicity. For aquatic systems, perform OECD 301F biodegradability tests and measure biochemical oxygen demand (BOD) .
Q. What computational tools are effective for predicting the conformational dynamics of this compound in solution?
- Methodological Answer : Molecular dynamics (MD) simulations with force fields (e.g., GAFF2) can model chair/boat conformations and hydroxyl group orientations. Solvent effects (e.g., water vs. DMSO) are incorporated using explicit solvent models. Validate predictions against experimental -NMR coupling constants (e.g., -values for axial vs. equatorial protons) and NOESY cross-peaks .
Q. Guidance for Data Reporting and Contradiction Analysis
- Data Tables : Include raw NMR shifts, reaction yields, and kinetic constants in supplementary materials. Use principal component analysis (PCA) to resolve multivariate data conflicts .
- Contradiction Mitigation : Replicate experiments with independent batches, document all deviations, and apply statistical tests (e.g., ANOVA) to identify outlier datasets .
Comparison with Similar Compounds
Structural Isomers of Cyclohexanetriol
Cyclohexanetriols have three hydroxyl groups arranged in different configurations, leading to three structural isomers:
1,2,3-Cyclohexanetriol (Vicinal) : Features adjacent hydroxyl groups. This vicinal arrangement increases steric hindrance, reducing solubility in polar solvents compared to 1,3,5-Cyclohexanetriol .
This compound (Symmetric) : The symmetric configuration allows efficient crystal packing, resulting in a high melting point (245°C for anhydrous form) and enhanced thermal stability .
1,2,4-Cyclohexanetriol (Asymmetric) : The asymmetric geometry disrupts symmetry, lowering melting points and altering reactivity. This isomer is a precursor in resiniferatoxin synthesis due to its orthoester-forming capability .
Table 1: Key Properties of Cyclohexanetriol Isomers
Stereoisomers and Hydrates
- All-cis-1,3,5-Cyclohexanetriol Dihydrate (CAS 60662-54-6) : This hydrate form (MW 168.19 g/mol) melts at 108–110°C, lower than the anhydrous form due to water disrupting crystal lattice stability. It retains high water solubility and is used in pharmaceutical research .
- cis-trans Mixtures : Commercial products (e.g., TCI America’s 95% purity grade) exhibit varied physicochemical behaviors, such as reduced crystallinity and modified solubility profiles compared to pure isomers .
Functionalized Cyclohexanol Derivatives
- 3,5-Dimethylcyclohexanol (CAS 17373-17-0): A mono-ol derivative with methyl groups at positions 3 and 5. The methyl substituents increase hydrophobicity (logP ~2.5 vs. −0.5 for this compound) and volatility (bp ~210°C), making it suitable for fragrance applications .
- 3,3,5-Trimethylcyclohexanol (CAS 116-02-9): A bulkier derivative used in coatings but restricted from food contact due to toxicity risks. Its single hydroxyl group limits hydrogen-bonding capacity, reducing water solubility compared to triols .
Table 2: Comparative Analysis with Derivatives
Compound | Hydroxyl Groups | Key Features | Applications |
---|---|---|---|
This compound | 3 | High symmetry, thermal stability | Polymers, food additives |
3,5-Dimethylcyclohexanol | 1 | Hydrophobic, volatile | Fragrances, solvents |
3,3,5-Trimethylcyclohexanol | 1 | Low polarity, restricted use | Industrial coatings |
Properties
IUPAC Name |
cyclohexane-1,3,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c7-4-1-5(8)3-6(9)2-4/h4-9H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSDSKERRNURGGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(CC1O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00942577 | |
Record name | Cyclohexane-1,3,5-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00942577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2041-15-8 | |
Record name | 1,3,5-Cyclohexanetriol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2041-15-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phloroglucitol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25143 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclohexane-1,3,5-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00942577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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